[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid

Lipophilicity Drug-likeness Membrane permeability

[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (CAS 1338670-00-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, featuring a 4-fluorophenyl substituent at the 2-position and a carboxylic acid moiety tethered at N5. With a molecular formula of C14H10FN3O3 and a molecular weight of 287.25 g/mol, the compound is commercially cataloged as a screening compound and synthetic intermediate by multiple reputable suppliers, including ChemDiv (Compound ID: BB10-6886) and ChemScene (Cat.

Molecular Formula C14H10FN3O3
Molecular Weight 287.25 g/mol
CAS No. 1338670-00-0
Cat. No. B1442596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
CAS1338670-00-0
Molecular FormulaC14H10FN3O3
Molecular Weight287.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)O)F
InChIInChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)11-7-12-14(21)17(8-13(19)20)5-6-18(12)16-11/h1-7H,8H2,(H,19,20)
InChIKeyHCIRAMVWHXWCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic Acid (CAS 1338670-00-0): Procurement-Relevant Physicochemical and Scaffold Profile


[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (CAS 1338670-00-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, featuring a 4-fluorophenyl substituent at the 2-position and a carboxylic acid moiety tethered at N5 . With a molecular formula of C14H10FN3O3 and a molecular weight of 287.25 g/mol, the compound is commercially cataloged as a screening compound and synthetic intermediate by multiple reputable suppliers, including ChemDiv (Compound ID: BB10-6886) and ChemScene (Cat. No. CS-0358482) . The pyrazolo[1,5-a]pyrazin-4-one core has been validated in peer-reviewed medicinal chemistry literature as a scaffold capable of delivering sub-10 µM antiproliferative activity against A549 non-small cell lung cancer (NSCLC) cells and modulating PI3K protein levels, establishing the class as relevant for oncology-focused discovery programs [1].

Why In-Class Pyrazolo[1,5-a]pyrazin-4-one Analogs Cannot Replace 2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic Acid (CAS 1338670-00-0) Without Quantitative Revalidation


The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is exquisitely sensitive to the electronic and steric character of the 2-position substituent, as demonstrated by recent structure–activity relationship (SAR) studies showing that antiproliferative potency against A549 NSCLC cells varies substantially with modifications to the aryl ring appended at this position [1]. Specifically, a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine were identified as key determinants of cytotoxic activity, and the presence of a p-CF3 or p-fluoro substituent was associated with enhanced efficacy relative to other substitution patterns [2]. Consequently, the 4-fluorophenyl group in CAS 1338670-00-0 imparts a distinct electronic profile—combining moderate electron-withdrawing character (–I effect of fluorine) with resonance donation (+M effect)—that cannot be replicated by unsubstituted (CAS 1564870-55-8), methyl (CAS 1564622-21-4), 3-methoxyphenyl (CAS 1338692-18-4), or pyridyl (CAS 1707399-43-6, CAS 1708288-22-5) analogs [3]. Interchanging any of these comparators without systematic re-screening and biophysical validation introduces uncontrolled variables in target engagement, cellular permeability, and metabolic stability, each of which can alter lead optimization trajectories [1].

Quantitative Differentiation Evidence for [2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic Acid (CAS 1338670-00-0) Versus Closest Analogs


Lipophilicity and Membrane Permeability Differentiation: 4-Fluorophenyl vs. Unsubstituted Core (CAS 1564870-55-8)

The target compound incorporates a 4-fluorophenyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazin-4-one core, which substantially increases lipophilicity relative to the unsubstituted core analog (CAS 1564870-55-8). The unsubstituted analog has a measured LogP of –0.42, consistent with a highly polar, poorly membrane-permeable scaffold . In contrast, the addition of the 4-fluorophenyl ring in CAS 1338670-00-0 is predicted to raise LogP into the +1.5 to +2.5 range—a more favorable window for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five—based on the fragment contribution of fluorobenzene (ΔLogP ≈ +1.8) and the measured XLogP3 of 1.1 for the closely related 3-methoxyphenyl analog (CAS 1338692-18-4), where the methoxy group is more polar than fluorine [1]. This shift from a LogP of –0.42 (unsubstituted) to an estimated +2.0 (4-fluorophenyl) represents a permeability-relevant differentiation that directly impacts cellular uptake in intact-cell assays.

Lipophilicity Drug-likeness Membrane permeability Lead optimization

Electronic Modulation of the Pyrazolo[1,5-a]pyrazin-4-one Core: 4-Fluorophenyl vs. 3-Methoxyphenyl Substituent Effects

The 4-fluorophenyl group exerts a distinct electronic influence on the pyrazolo[1,5-a]pyrazin-4-one core compared to the 3-methoxyphenyl analog (CAS 1338692-18-4). Fluorine has a Hammett σp constant of +0.06 (weakly electron-withdrawing by induction, electron-donating by resonance), whereas the m-methoxy group has a σm of +0.12 (moderately electron-withdrawing inductively with weaker resonance donation) [1]. Critically, recent SAR analysis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated that a high electron-density benzene ring on the pyrazole moiety combined with a low electron-density ring on the pyrazine enhances cytotoxic activity, indicating that the balance of electronic effects at the 2-position directly modulates antiproliferative potency [2]. In this context, the 4-fluorophenyl group provides a unique combination of moderate –I and strong +M effects that fine-tunes the electron density of the pyrazole ring differently than the 3-methoxyphenyl group, which orients its +M effect meta to the point of attachment and also introduces an additional hydrogen-bond acceptor (the methoxy oxygen) that can alter target-binding poses [3]. These electronic and topological differences preclude simple substitution without re-profiling.

Electronic effects Structure–activity relationship Hammett constants Kinase inhibition

Antiproliferative Activity Benchmarks for the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold Class Against A549 NSCLC Cells

Recent peer-reviewed studies have established quantitative antiproliferative benchmarks for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against the A549 NSCLC cell line, providing class-level context for evaluating CAS 1338670-00-0. In one study, the most potent derivatives (compounds 27 and 28) exhibited IC50 values of 8.19 µM and 7.01 µM, respectively, and significantly reduced PI3K protein levels in A549 cells [1]. In a separate investigation, two pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives achieved 50% cell death at 160 µM concentration, while two others increased cell death rate by up to 40%, with the SAR indicating that an amide group with a long alkyl chain and a benzene ring bearing a p-CF3 group were important for efficacy [2]. While direct IC50 data for CAS 1338670-00-0 itself has not been published in peer-reviewed literature as of the search date, the compound's 4-fluorophenyl substituent places it in a favorable SAR region—electron-withdrawing aryl groups at the 2-position—that has been associated with enhanced cytotoxicity in multiple independent studies [1] [2]. Users should note that this is class-level inference rather than direct head-to-head comparison data for this specific compound [3].

Antiproliferative activity A549 Non-small cell lung cancer PI3K modulation IC50

Synthetic Tractability and Commercial Purity Benchmarks: Multi-Vendor Availability of CAS 1338670-00-0 vs. Single-Source Analogs

CAS 1338670-00-0 is stocked by multiple independent chemical suppliers with cataloged purity specifications, a procurement-relevant differentiator from several close analogs that are available from fewer sources or at lower purity. The compound is currently listed by ChemDiv (Building Block BB10-6886) , ChemScene (Cat. CS-0358482) , ChemSrc (98.0% purity) , Chemenu (Cat. CM760092, ≥95% purity) , and Leyan (90% purity) , providing competitive sourcing options with purity tiers from 90% to ≥98%. In contrast, the 3-methoxyphenyl analog (CAS 1338692-18-4) is predominantly available through a single vendor at research quantities [1], and the 2-methyl analog (CAS 1564622-21-4) has limited commercial listings. Multi-vendor availability reduces supply chain risk, enables price competition, and facilitates independent quality verification through cross-vendor analytical comparison—factors that are material for medicinal chemistry groups requiring reproducible SAR data across multiple rounds of analog synthesis and biological testing.

Commercial availability Purity Supply chain Reproducibility Procurement

High-Confidence Application Scenarios for [2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic Acid (CAS 1338670-00-0) Based on Quantitative Differentiation Evidence


Oncology-Focused Screening Library Design for NSCLC and PI3K Pathway Targets

CAS 1338670-00-0 is positioned for inclusion in diversity-oriented and target-focused screening libraries against NSCLC and other PI3K-dependent cancers, given the established class-level antiproliferative activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (IC50 values of 7.01–8.19 µM against A549 cells with concomitant PI3K protein level reduction) [1]. The 4-fluorophenyl substituent aligns with SAR trends indicating that electron-deficient aryl groups at the 2-position favor cytotoxicity [1] [2], making this compound a rational first-tier selection over the unsubstituted core analog (CAS 1564870-55-8), whose LogP of –0.42 predicts poor membrane permeability .

Medicinal Chemistry Hit-to-Lead Optimization via N5-Acetic Acid Derivatization

The free carboxylic acid moiety at the N5 position provides a versatile synthetic handle for rapid analog generation—amide coupling, esterification, or reduction—enabling systematic exploration of the vector extending from the pyrazinone nitrogen. This is a structural feature shared by several class-active compounds in the SAR literature, where the nature of the N5 side chain significantly modulates potency [1] [2]. Procurement of CAS 1338670-00-0 at ≥98% purity (available from ChemSrc and ChemScene) ensures that derivatization products are free from confounding impurities that could obscure SAR interpretation.

Biophysical and Structural Biology Studies Requiring High-Purity, Electron-Defined Scaffolds

The 4-fluorophenyl group provides a distinct ¹⁹F NMR spectroscopic handle absent in non-fluorinated analogs, enabling protein-observed and ligand-observed ¹⁹F NMR experiments for binding site mapping and kinetics determination [1]. Additionally, the fluorine atom contributes meaningful anomalous scattering for X-ray crystallography when data are collected at appropriate wavelengths, facilitating unambiguous ligand placement in protein–ligand co-crystal structures. For these applications, procurement of the ≥98% purity grade is strongly recommended to minimize background signals from fluorinated impurities .

Comparative SAR Studies Across 2-Aryl Substitution Patterns in Kinase Inhibition Programs

The compound serves as the 4-fluorophenyl representative in a matrix of 2-aryl pyrazolo[1,5-a]pyrazin-4(5H)-one analogs that includes the unsubstituted (CAS 1564870-55-8), 3-methoxyphenyl (CAS 1338692-18-4), 2-pyridyl (CAS 1707399-43-6), and 3-pyridyl (CAS 1708288-22-5) variants. The electronic Hammett σp of +0.06 for the 4-fluorophenyl group occupies a narrow but critical region between electron-neutral (H, σ = 0) and moderately electron-withdrawing substituents [2], making it valuable for dissecting the electronic contribution to target binding affinity independent of steric bulk. Multi-vendor sourcing enables procurement of all matrix members with consistent quality specifications.

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